molecular formula C19H23ClN2O2S B2678581 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one CAS No. 1797092-75-1

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B2678581
CAS No.: 1797092-75-1
M. Wt: 378.92
InChI Key: LATOJLFPQWSCKO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4-thiazepane ring substituted with a 2-chlorophenyl group at the 7-position and a propan-1-one moiety linked to a 3,5-dimethyl-1,2-oxazol-4-yl group. The thiazepane core, a seven-membered heterocycle containing nitrogen and sulfur, is known for conformational flexibility, which can influence binding interactions in biological systems .

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-13-15(14(2)24-21-13)7-8-19(23)22-10-9-18(25-12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATOJLFPQWSCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazepane ring. Common reagents include thiourea and haloalkanes.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving nitriles and aldehydes.

    Coupling Reactions: The final step involves coupling the thiazepane and oxazole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial and Industrial Sources

and list compounds with overlapping structural features, though none are direct analogs. Key comparisons include:

Compound Name Core Structure Substituents Potential Applications
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one 1,4-Thiazepane 2-Chlorophenyl, 3,5-dimethyloxazole, propan-1-one Hypothetical kinase/modulator
Neohesperidin () Flavonoid Glycosylated benzopyranone Antioxidant, anti-inflammatory
Naringin Dihydrochalcone () Dihydrochalcone Glycosylated phenylpropanone Sweetener, metabolic regulator
1-(5-Amino-2,4-difluorophenyl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-1,4-dihydroquinolin-4-one () Quinolinone Difluorophenyl, dimethyloxazole Kinase inhibition (speculative)

Key Observations :

  • However, the thiazepane core distinguishes it from the flavonoid and dihydrochalcone derivatives in , which are glycosylated and lack nitrogen-sulfur heterocycles.
Computational and Analytical Insights
  • Density Functional Theory (DFT) : Becke’s hybrid functional () could predict thermochemical properties (e.g., binding energy, stability) by integrating exact exchange terms. This approach has achieved <3 kcal/mol error in atomization energies, making it viable for modeling thiazepane-oxazole interactions .
  • Correlation Energy Models : Lee-Yang-Parr functionals () provide accurate correlation energy estimates, critical for simulating the conformational dynamics of the thiazepane ring .

Biological Activity

The compound 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazepane ring, a chlorophenyl group, and an oxazole moiety. The presence of these functional groups is significant as they can influence the compound's biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C18H22ClN3OS
Molecular Weight 363.9 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazepane have shown activity against various bacterial strains. In vitro studies suggest that the compound may possess moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. It has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Neuroprotective Effects

The oxazole moiety is associated with neuroprotective effects. Compounds containing oxazole have been studied for their ability to modulate neurotransmitter systems and exhibit potential benefits in treating cognitive disorders.

The mechanisms through which this compound exerts its biological effects involve:

  • Interaction with Receptors: The thiazepane structure may facilitate binding to various receptors involved in neurotransmission.
  • Enzyme Inhibition: The compound likely inhibits specific enzymes related to neurotransmitter degradation and bacterial metabolism.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Thiazepane Derivatives:
    • Researchers synthesized a series of thiazepane derivatives and assessed their antimicrobial properties. The study found that certain derivatives exhibited significant inhibitory effects against Bacillus subtilis and Salmonella typhi, suggesting a promising avenue for developing new antibacterial agents .
  • Neuroprotective Activity:
    • A study focused on compounds containing oxazole rings demonstrated their potential in protecting neuronal cells from oxidative stress. These findings indicate that derivatives similar to the target compound could be beneficial in neurodegenerative conditions .
  • AChE Inhibition:
    • Another investigation highlighted that compounds with structural similarities showed potent AChE inhibitory activity, with IC50 values significantly lower than standard drugs used for Alzheimer's treatment. This suggests that the target compound could be a candidate for further development .

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